molecular formula C9H11ClO2S B15241625 2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid

2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid

Cat. No.: B15241625
M. Wt: 218.70 g/mol
InChI Key: ATNPWVDLVGIDON-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a chlorine atom and a methyl group on the thiophene ring makes this compound unique and interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the condensation of 5-chloro-2-acetylthiophene with appropriate reagents under controlled conditions. For instance, the reaction of 5-chloro-2-acetylthiophene with acetone in the presence of potassium dihydrogen phosphate and sodium chlorite at low temperatures (0-10°C) followed by oxidation at 20-30°C yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the thiophene ring.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H11ClO2S/c1-5(2)8(9(11)12)6-3-4-7(10)13-6/h3-5,8H,1-2H3,(H,11,12)

InChI Key

ATNPWVDLVGIDON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(S1)Cl)C(=O)O

Origin of Product

United States

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